Hydrogen manganate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

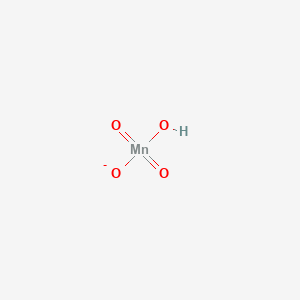

Hydrogen manganate is a manganese oxoanion that consists of manganic acid where one of the two OH groups has been deprotonated. It is a manganese oxoanion and a monovalent inorganic anion. It is a conjugate base of a manganic acid. It is a conjugate acid of a manganate.

科学的研究の応用

Hydrogen Production from Microorganisms

Hydrogen manganate plays a role in the production of biohydrogen, a clean energy alternative, through phototrophic microorganisms like microalgae and cyanobacteria. These microorganisms are explored to increase biohydrogen yield, presenting an environmentally friendly alternative to conventional fossil fuels (Bolatkhan et al., 2019).

Catalytic Hydrogenation

This compound is instrumental in the catalytic hydrogenation of various organic compounds. Manganese complexes have shown the capability to selectively reduce nitriles, ketones, and aldehydes, providing a green synthesis route for valuable amines and alcohols (Elangovan et al., 2016).

Hydrogen Storage in Metal Hydrides

Research on metal hydrides, including manganese-based compounds, is significant for hydrogen storage applications. These materials offer potential advantages in terms of hydrogen storage capacity, kinetics, and thermal response, essential for transport applications like automotive uses (Sakintuna et al., 2007).

Graphene Oxide Reduction

Studies involving this compound have contributed to the reduction of graphene oxides, which is vital for applications in energy storage and electrochemical sensing. The presence of elements like manganate in the reduction process significantly impacts the properties of the resulting graphene materials (Eng et al., 2013).

Industrial Uses of Hydrogen

This compound contributes to various industrial applications of hydrogen. It is used in industries such as chemical refining, metallurgical, and electronics, primarily as a reactant and also as a fuel in space applications (Ramachandran & Menon, 1998).

Hydrogen Production via Water Splitting

Manganese compounds, including this compound, have been extensively studied as catalysts for hydrogen production via water splitting. These compounds mimic the water oxidizing complex of Photosystem II, crucial for efficient and environmentally friendly hydrogen production (Najafpour & Allakhverdiev, 2012).

特性

分子式 |

HMnO4- |

|---|---|

分子量 |

119.944 g/mol |

IUPAC名 |

hydroxy-oxido-dioxomanganese |

InChI |

InChI=1S/Mn.H2O.3O/h;1H2;;;/q+1;;;;-1/p-1 |

InChIキー |

NQNFPAGRZQMGFB-UHFFFAOYSA-M |

正規SMILES |

O[Mn](=O)(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)

![TG(16:0/16:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1242498.png)

![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)

![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)

![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)

![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)

![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)